2-cyclopentylsulfonyl-N,N-dimethylacetamide
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Overview
Description
2-Cyclopentylsulfonyl-N,N-dimethylacetamide is an organic compound characterized by the presence of a cyclopentylsulfonyl group attached to an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfonyl-N,N-dimethylacetamide typically involves the reaction of cyclopentylsulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopentylsulfonyl chloride+N,N-dimethylacetamideBasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylsulfonyl-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.
Scientific Research Applications
2-Cyclopentylsulfonyl-N,N-dimethylacetamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentylsulfonyl-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound may also affect cellular pathways by altering the function of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A structurally related compound used as a solvent and reagent in organic synthesis.
Cyclopentylsulfonyl Chloride: A precursor used in the synthesis of sulfonyl-containing compounds.
N,N-Dimethylformamide: Another N,N-dialkylamide with similar solvent properties but different reactivity.
Uniqueness
2-Cyclopentylsulfonyl-N,N-dimethylacetamide is unique due to the presence of both the cyclopentylsulfonyl and N,N-dimethylacetamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopentylsulfonyl-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-10(2)9(11)7-14(12,13)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZNXIUZSFCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS(=O)(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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